N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S.ClH/c1-21(2)10-6-11-22(18(23)15-7-5-12-26-15)19-20-16-13(24-3)8-9-14(25-4)17(16)27-19;/h5,7-9,12H,6,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEWYESJKZLPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the furan ring, and the attachment of the dimethylaminopropyl group. Common reagents used in these reactions include dimethyl sulfate, furan-2-carboxylic acid, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE is studied for its potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, benzothiazole derivatives are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]FURAN-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural and functional comparisons can be drawn:
Structural Analogues from Evidence
Key Points of Comparison
Functional Group Differences: The target compound contains a benzothiazole ring (electron-rich due to methoxy groups) instead of the 4-chlorophenyl or phenyl groups in Compounds 6–11. Methoxy groups may enhance solubility and target binding compared to electron-withdrawing chloro substituents. The dimethylamino propyl side chain in the target compound introduces a positively charged tertiary amine (at physiological pH), which is absent in the hydroxamic acids from the evidence. This could improve water solubility and interaction with negatively charged biological targets.
Biological Activity :
- Compounds 6–11 exhibit antioxidant activity via radical scavenging (DPPH) and lipid peroxidation inhibition (β-carotene assay) . The target compound’s benzothiazole and furan groups may instead favor enzyme inhibition (e.g., kinase or protease inhibition) due to planar aromatic systems and hydrogen-bonding capabilities.
Physicochemical Properties :
- The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral hydroxamic acids (Compounds 6–11).
- The methoxy groups on the benzothiazole may reduce metabolic degradation compared to the chloro substituents in Compounds 6–10, which are prone to dehalogenation.
Hypothetical Data Table
Biological Activity
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide hydrochloride is a compound of interest due to its potential biological activity. The structural characteristics of this compound suggest a variety of interactions with biological targets, including enzymes and receptors, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure that incorporates a benzothiazole ring , dimethoxy substituents , and a furan carboxamide moiety . The molecular formula is with a molecular weight of approximately 468.03 g/mol. Its unique arrangement of functional groups is critical for its biological activity.
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 25 to 50 μg/mL in some derivatives . The compound's structure suggests that it may interact effectively with bacterial enzymes or cell wall components.
Anti-Cancer Activity
Benzothiazole derivatives have also been explored for their anti-cancer properties. In vitro studies have demonstrated that certain derivatives inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells . The mechanism appears to involve the induction of apoptosis and the inhibition of metastasis.
The proposed mechanism of action for this class of compounds includes:
- Enzyme Inhibition : Compounds like N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Interaction : The ability to bind to various receptors could modulate signaling pathways related to cell growth and apoptosis.
Case Studies
- Anti-Tubercular Activity : A study evaluated several benzothiazole derivatives against Mtb H37Rv. Compounds with similar structures demonstrated enhanced anti-tubercular activity compared to standard treatments like Rifampicin . The study utilized molecular docking studies to elucidate binding affinities at the DprE1 target site, indicating a promising therapeutic pathway.
- Anti-Cancer Efficacy : Research involving 4,7-dimethoxybenzothiazole derivatives showed significant anti-proliferative effects on COLO 205 colon cancer cells. The compounds induced cell cycle arrest and apoptosis, highlighting their potential as chemotherapeutic agents .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
